molecular formula C6H12ClNO3 B3032714 2-Chloro-N-(2,2-dimethoxyethyl)acetamide CAS No. 39096-83-8

2-Chloro-N-(2,2-dimethoxyethyl)acetamide

Cat. No. B3032714
Key on ui cas rn: 39096-83-8
M. Wt: 181.62 g/mol
InChI Key: BMCSYAZSAZELGK-UHFFFAOYSA-N
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Patent
US04155745

Procedure details

A mixture of 105.1 grams (g) (1.0 moles) of aminoacetaldehyde dimethyl acetal, 80 g (1.0 moles) of a 50% aqueous solution of sodium hydroxide, and 200 ml dichloromethane are placed in a 1 liter flask fitted with a stirrer and thermometer. To this is added 113.0 g (1.0 moles) of chloroacetyl chloride dropwise with rapid stirring at 0°-10° C. After the addition is complete, the reaction is allowed to rise to room temperature and is stirred for 1 hour. Next the mixture is washed with 100 ml water, 100 ml sodium carbonate solution and 100 ml water, followed by drying and evaporation to give 113.8 g (63% yield) of the title compound, m.p. 33°-36° C.
Quantity
105.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].[OH-].[Na+].[Cl:10][CH2:11][C:12](Cl)=[O:13]>ClCCl>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][C:12](=[O:13])[CH2:11][Cl:10] |f:1.2|

Inputs

Step One
Name
Quantity
105.1 g
Type
reactant
Smiles
COC(CN)OC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
113 g
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring at 0°-10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a 1 liter flask
CUSTOM
Type
CUSTOM
Details
fitted with a stirrer
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
is stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
Next the mixture is washed with 100 ml water, 100 ml sodium carbonate solution and 100 ml water
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(CCl)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 113.8 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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